molecular formula C18H26N6O2 B1210218 [4-[1-(1-Cyclopentyl-5-tetrazolyl)propyl]-1-piperazinyl]-(2-furanyl)methanone

[4-[1-(1-Cyclopentyl-5-tetrazolyl)propyl]-1-piperazinyl]-(2-furanyl)methanone

Cat. No. B1210218
M. Wt: 358.4 g/mol
InChI Key: CJMISAWAJDLQIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-[1-(1-cyclopentyl-5-tetrazolyl)propyl]-1-piperazinyl]-(2-furanyl)methanone is a heteroarene and an aromatic amide.

Scientific Research Applications

Synthesis and Therapeutic Potential

  • Synthesis of Derivatives for Therapeutic Use : A study outlined the synthesis of various 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, confirming their structure through EI-MS, IR, and 1H-NMR spectral analysis. These compounds demonstrated significant enzyme inhibitory activity, suggesting their potential as therapeutic agents (Hussain et al., 2017).

Antimicrobial and Enzyme Inhibitory Activities

  • Antimicrobial and Enzyme Inhibition : Another research focused on synthesizing derivatives that showed considerable inhibitory activity against the α-glucosidase enzyme and also evaluated their hemolytic and cytotoxic profiles (Abbasi et al., 2019).
  • Alzheimer's Disease Therapy : A series of multifunctional amides synthesized from 2-furyl(1-piperazinyl)methanone exhibited moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting their utility in Alzheimer's disease therapy (Hassan et al., 2018).

Corrosion Inhibition

  • Corrosion Inhibition in Steel : Research demonstrated the use of certain synthesized compounds in inhibiting corrosion of mild steel in an acidic medium, showing their potential in industrial applications (Singaravelu et al., 2022).

Antibacterial Potential

  • Antibacterial Agents with Mild Cytotoxicity : A study synthesized 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives and evaluated their antibacterial activity against various bacterial strains, demonstrating their potential as antibacterial agents (Abbasi et al., 2018).

properties

Product Name

[4-[1-(1-Cyclopentyl-5-tetrazolyl)propyl]-1-piperazinyl]-(2-furanyl)methanone

Molecular Formula

C18H26N6O2

Molecular Weight

358.4 g/mol

IUPAC Name

[4-[1-(1-cyclopentyltetrazol-5-yl)propyl]piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C18H26N6O2/c1-2-15(17-19-20-21-24(17)14-6-3-4-7-14)22-9-11-23(12-10-22)18(25)16-8-5-13-26-16/h5,8,13-15H,2-4,6-7,9-12H2,1H3

InChI Key

CJMISAWAJDLQIT-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NN=NN1C2CCCC2)N3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-[1-(1-Cyclopentyl-5-tetrazolyl)propyl]-1-piperazinyl]-(2-furanyl)methanone
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[4-[1-(1-Cyclopentyl-5-tetrazolyl)propyl]-1-piperazinyl]-(2-furanyl)methanone
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[4-[1-(1-Cyclopentyl-5-tetrazolyl)propyl]-1-piperazinyl]-(2-furanyl)methanone
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[4-[1-(1-Cyclopentyl-5-tetrazolyl)propyl]-1-piperazinyl]-(2-furanyl)methanone
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[4-[1-(1-Cyclopentyl-5-tetrazolyl)propyl]-1-piperazinyl]-(2-furanyl)methanone
Reactant of Route 6
[4-[1-(1-Cyclopentyl-5-tetrazolyl)propyl]-1-piperazinyl]-(2-furanyl)methanone

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